molecular formula C5H3ClFNO B2557146 6-Chloro-4-fluoropyridin-3-ol CAS No. 1211530-63-0

6-Chloro-4-fluoropyridin-3-ol

Cat. No.: B2557146
CAS No.: 1211530-63-0
M. Wt: 147.53
InChI Key: ZZZCFDRBHNPRNB-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction typically requires the use of a strong base, such as potassium hydroxide (KOH), and is carried out under reflux conditions .

Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic approach is advantageous due to its regioselectivity and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of biocatalytic methods is gaining popularity due to their eco-friendly nature and high selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoropyridin-3-ol is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) in the pyridine ring makes the compound more reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound acts as a precursor or intermediate .

Comparison with Similar Compounds

6-Chloro-4-fluoropyridin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

6-chloro-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZCFDRBHNPRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211530-63-0
Record name 6-chloro-4-fluoropyridin-3-ol
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